molecular formula C18H15N3O4S B3583525 Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate

Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B3583525
M. Wt: 369.4 g/mol
InChI Key: SCQPLKUYPKACQW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a nitro-substituted phenyl group at position 4 of the thiazole ring and a phenylamino group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the electron-withdrawing nitro group at the 4-position and the phenylamino substituent at the 2-position likely influences the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-anilino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-2-25-17(22)16-15(12-8-10-14(11-9-12)21(23)24)20-18(26-16)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQPLKUYPKACQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with thiourea to form 4-(4-nitrophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamino group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional properties of thiazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogues:

a. Ethyl 4-[(4-Chlorophenoxy)Methyl]-2-(4-Nitrophenyl)-1,3-Thiazole-5-Carboxylate ()
  • Structure: Features a 4-nitrophenyl group at position 2 and a 4-chlorophenoxymethyl group at position 4.
  • Crystallography : Crystal structure analysis (P1 space group) reveals dihedral angles between the thiazole ring and pendant aromatic groups (72.14° for chlorophenyl in molecule A), influencing molecular packing via weak C–H⋯O interactions .
b. Ethyl 4-(4-Nitrophenyl)-2-Oxo-2,3-Dihydrothiazole-5-Carboxylate ()
  • Structure: Contains a 4-nitrophenyl group at position 4 but replaces the phenylamino group with a 2-oxo moiety.
  • Properties: The oxo group reduces aromaticity, increasing polarity and hydrogen-bonding capacity. Molecular weight is 294.28 g/mol, lower than the target compound due to the absence of the phenylamino substituent .
c. Ethyl 2-(Phenylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate ()
  • Structure : Trifluoromethyl group at position 4 instead of 4-nitrophenyl.
d. Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)Amino]-1,3-Thiazole-5-Carboxylate ()
  • Structure: Nitrobenzoyl amino group at position 2 and methyl at position 4.
  • Biological Relevance : The nitrobenzoyl group may enhance binding to enzymes or receptors due to its planar structure and charge distribution .

Physical and Chemical Properties

Compound Name Substituents (Position 2/4) Molecular Weight (g/mol) Melting Point (°C) Key Interactions
Target Compound Phenylamino (2), 4-Nitrophenyl (4) ~357.4 (calculated) Not reported Hydrogen bonding (NH), π-π stacking
Ethyl 4-[(4-Chlorophenoxy)Methyl]-2-(4-Nitrophenyl)-Thiazole-5-Carboxylate 4-Nitrophenyl (2), Chlorophenoxymethyl (4) 418.84 >250 (decomposes) C–H⋯O, van der Waals
Ethyl 4-(4-Nitrophenyl)-2-Oxo-Thiazole-5-Carboxylate Oxo (2), 4-Nitrophenyl (4) 294.28 Not reported Hydrogen bonding (C=O)
Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-Thiazole-5-Carboxylate Ethylamino (2), -CF₃ (4) 268.25 Not reported Hydrophobic (-CF₃)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate

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